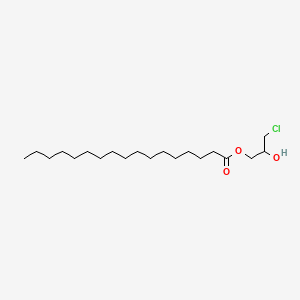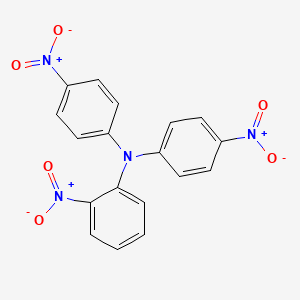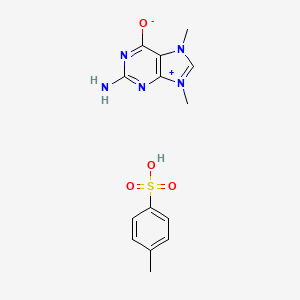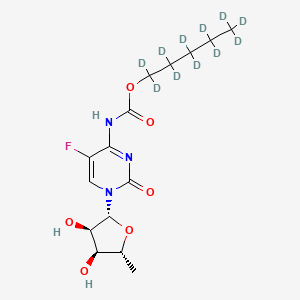
Capecitabine-d11
Vue d'ensemble
Description
Capecitabine-d11 is the deuterium labeled Capecitabine . Capecitabine is an oral proagent that is converted to its active metabolite, 5-FU, by thymidine phosphorylase .
Synthesis Analysis
The synthesis of Capecitabine involves several steps. The structural confirmation of the intermediary (11) was carried out by acetylating capecitabine standard, which was turned into (11) by treating it with acetic anhydride in pyridine .
Molecular Structure Analysis
The molecular formula of this compound is C15H22FN3O6 . The molecular weight is 370.42 g/mol . The structure includes a carbamate ester that is cytidine in which the hydrogen at position 5 is replaced by fluorine and in which the amino group attached to position 4 is converted into its N- (penyloxy)carbonyl derivative .
Chemical Reactions Analysis
Capecitabine is an inactive prodrug that is rapidly absorbed from the gastrointestinal tract and enzymatically converted into the active agent 5-fluorouracil (5-FU) through three metabolic steps . Thereupon, 5-FU is inactivated by dihydropyrimidine dehydrogenase (DPD) mainly in the liver to 5,6-dihydro-5-fluorouracil (5-FUH2) which is further metabolized into α-fluoro-β-ureidopropionic (FUPA) and α-fluoro-β-alanine (FBAL) .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 396.5 g/mol . The molecular formula is C19H28FNO6 . The compound is a carbamate ester .
Applications De Recherche Scientifique
Traitement du cancer
Capecitabine-d11, également connu sous le nom de Capecitabine (CAP), est un prod médicament qui a été utilisé dans le traitement de divers types de cancers . Il s'est avéré particulièrement efficace dans le traitement de cancers tels que le cancer du sein ou le cancer colorectal .
Systèmes d'administration des médicaments
Des nanoparticules chargées de capecitabine ont été utilisées comme nanovecteurs potentiels pour améliorer les restrictions d'administration des médicaments dans les procédures de chimiothérapie . Ces nanoparticules chargées de médicaments sont un candidat potentiel pour l'administration de médicaments, en particulier pour traiter les cancers plus efficacement .
Systèmes de co-administration
La capacité de co-administration de CAP avec d'autres médicaments de manière stimulée a fait de ces nanoparticules chargées de médicaments un candidat potentiel pour l'administration de médicaments . Ce système de co-administration a amélioré l'efficacité de la procédure d'administration des médicaments .
Nanocomposites en thérapie anticancéreuse
Les progrès en matière de nanocomposites chargés de capecitabine ont été utilisés comme thérapie anticancéreuse de pointe . Ces nanocomposites ont été utilisés pour charger des médicaments anticancéreux afin de traiter les cancers plus efficacement avec moins d'effets secondaires .
Propriétés antinéoplasiques
CAP possède des propriétés antinéoplasiques et a été encapsulé dans des nanoparticules de PLGA . Cette encapsulation a été facilitée par l'utilisation d'alcool polyvinylique comme stabilisateur
Mécanisme D'action
Target of Action
Capecitabine-d11, like its parent compound Capecitabine, is a prodrug that is enzymatically converted to fluorouracil (an antimetabolite) in the tumor . The primary targets of this compound are the cancerous cells where it interferes with DNA synthesis .
Mode of Action
Once inside the cancerous cells, this compound is converted to fluorouracil . Fluorouracil is a fluorinated pyrimidine antimetabolite that inhibits thymidylate synthetase, blocking the methylation of deoxyuridylic acid to thymidylic acid, interfering with DNA, and to a lesser degree, RNA synthesis . This interaction with its targets leads to the slowing of tumor tissue growth .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the prodrug to its active form, fluorouracil, and the subsequent inhibition of DNA synthesis. The conversion process involves several steps, including the action of enzymes such as carboxylesterase and cytidine deaminase . The inhibition of DNA synthesis disrupts the normal cell cycle, particularly the G1 and S phases .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly and extensively absorbed . It is metabolized in the liver and tissues to form fluorouracil, which is the active moiety . The inactive metabolites are mainly excreted in the urine . The terminal half-life of this compound is approximately 0.75 hours .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of DNA synthesis and the slowing of tumor tissue growth . This results in the death of cancerous cells, thereby reducing the size of the tumor and slowing the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor environment is crucial for the conversion of this compound to its active form . Additionally, factors such as the patient’s renal function can impact the drug’s excretion and overall effectiveness .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Capecitabine-d11, like its parent compound Capecitabine, interacts with various enzymes and proteins in the body. It is metabolized in three steps to form 5-fluorouracil . The first step is hydrolysis by carboxylesterase to form 5’-deoxy-5-fluorocytidine (5’-DFCR) . This is then converted to 5’-deoxy-5-fluorouridine (5’-DFUR) by cytidine deaminase . Finally, thymidine phosphorylase converts 5’-DFUR to the active drug, 5-fluorouracil . These interactions are crucial for the activation of this compound and its subsequent therapeutic effect.
Cellular Effects
This compound affects various types of cells and cellular processes, primarily cancer cells. The active metabolite, 5-fluorouracil, inhibits DNA synthesis and slows the growth of tumor tissue . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the death of cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to 5-fluorouracil, which exerts its effects at the molecular level . 5-fluorouracil inhibits the enzyme thymidylate synthase, disrupting DNA synthesis and leading to cell death . It also incorporates into RNA and DNA, causing further disruption of essential cellular processes .
Temporal Effects in Laboratory Settings
Studies on Capecitabine have shown that it is well-tolerated over extended periods .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Capecitabine have shown that its effects can vary with dosage, with higher doses potentially leading to increased toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral administration, it is metabolized in the liver and tumor tissues to form 5-fluorouracil . This process involves the enzymes carboxylesterase, cytidine deaminase, and thymidine phosphorylase .
Transport and Distribution
Capecitabine is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is then preferentially activated in tumor tissues, where the concentration of thymidine phosphorylase is higher .
Subcellular Localization
The active metabolite, 5-fluorouracil, is known to act in the nucleus of cells, where it disrupts DNA and RNA synthesis
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWJHPBXLXJQN-XSFNBKHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678974 | |
| Record name | 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132662-08-8 | |
| Record name | 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Capecitabine-d11 in the study and why is it important?
A1: this compound serves as the internal standard (IS) in the analytical method for quantifying Capecitabine in dried blood spots []. Utilizing a deuterated analog like this compound is crucial for accurate and reliable quantification using mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
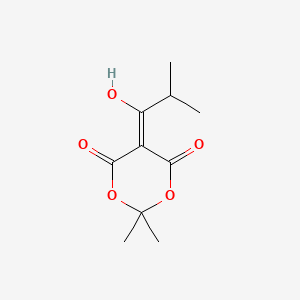
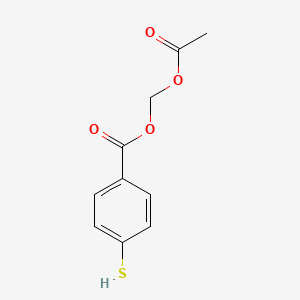
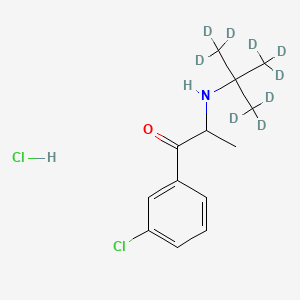
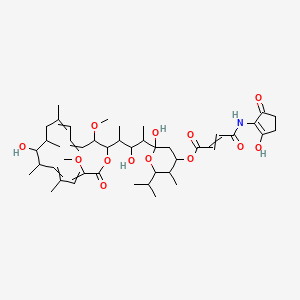



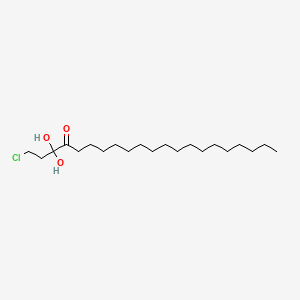
![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
